2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Overview
Description
2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups and a pyrimidine ring linked to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine intermediate. This can be achieved by reacting 2-chloropyrimidine with 4-phenylpiperazine under basic conditions to form 2-(4-phenylpiperazin-1-yl)pyrimidine. The next step involves the introduction of the benzamide moiety. This is done by reacting the pyrimidine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature and pH, and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the piperazine ring or the pyrimidine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis would produce 2,6-difluorobenzoic acid and the corresponding amine derivative.
Scientific Research Applications
2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It can be used as a probe to study the mechanisms of enzyme action and signal transduction pathways.
Pharmaceutical Development: Its unique structure makes it a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the pyrimidine and piperazine moieties, making it less complex and potentially less active in biological systems.
4-Phenylpiperazine: A simpler structure that serves as a building block for more complex molecules like the compound .
Pyrimidine Derivatives: Various pyrimidine-based compounds are used in medicinal chemistry for their diverse biological activities.
Uniqueness
2,6-Difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide stands out due to its multi-functional structure, which combines the properties of difluorobenzamide, phenylpiperazine, and pyrimidine. This combination enhances its potential as a versatile compound in drug discovery and development.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O/c22-17-7-4-8-18(23)19(17)20(29)26-15-13-24-21(25-14-15)28-11-9-27(10-12-28)16-5-2-1-3-6-16/h1-8,13-14H,9-12H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWCTAANISKEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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